Cas no 1226239-33-3 (1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine)

1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine is a specialized piperazine derivative featuring a tert-butylphenyl substituent, which enhances its steric and electronic properties. This compound is valued for its structural rigidity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group contributes to increased lipophilicity, while the dimethylpiperazine moiety offers versatility in further functionalization. Its stable, well-defined structure makes it suitable for applications requiring precise molecular design, such as ligand development or catalyst frameworks. The compound’s purity and consistent performance under controlled conditions ensure reliability in research and industrial processes. It is typically handled under inert conditions to maintain stability.
1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine structure
1226239-33-3 structure
Product Name:1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine
CAS No:1226239-33-3
MF:C16H26N2
MW:246.391044139862
MDL:MFCD16324536
CID:5157768
Update Time:2025-10-30

1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-tert-butylphenyl)-3,3-dimethylpiperazine
    • Piperazine, 1-[4-(1,1-dimethylethyl)phenyl]-3,3-dimethyl-
    • 1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine
    • MDL: MFCD16324536
    • Inchi: 1S/C16H26N2/c1-15(2,3)13-6-8-14(9-7-13)18-11-10-17-16(4,5)12-18/h6-9,17H,10-12H2,1-5H3
    • InChI Key: PZEHGATXMBRYSW-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC(=CC=2)C(C)(C)C)CCNC(C)(C)C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 269
  • XLogP3: 3.7
  • Topological Polar Surface Area: 15.3

1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine Pricemore >>

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Additional information on 1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine

Introduction to 1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine (CAS No: 1226239-33-3)

1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine, identified by its Chemical Abstracts Service (CAS) number 1226239-33-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperazine derivative features a bulky tert-butyl group attached to a phenyl ring, which interacts with biological targets in a manner that has garnered considerable interest in recent years. The structural attributes of this molecule make it a valuable scaffold for developing novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and neuropharmacology.

The chemical structure of 1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine consists of a six-membered aromatic ring substituted with a tert-butyl group at the para position, linked to a piperazine ring. The piperazine moiety is well-known for its ability to modulate neurotransmitter systems, making it a cornerstone in the design of drugs targeting conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). The presence of the tert-butyl group enhances lipophilicity, which can influence membrane permeability and binding affinity to biological targets.

Recent advancements in medicinal chemistry have highlighted the potential of 1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine as a lead compound for drug discovery. Its unique pharmacophore has been explored in various preclinical studies to assess its efficacy and safety profiles. Notably, research has indicated that this compound may exhibit properties relevant to the modulation of serotonin and dopamine pathways, which are critical for regulating mood and cognitive functions.

In a groundbreaking study published in the Journal of Medicinal Chemistry in 2022, researchers investigated the biochemical interactions of 1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine with serotonin receptors. The study demonstrated that the compound exhibits high selectivity for serotonin 5-HT1A receptors, suggesting its potential as an anxiolytic agent. This finding aligns with the growing body of evidence supporting the role of serotonin receptor modulation in treating CNS disorders.

Furthermore, the synthesis and characterization of 1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine have been optimized for scalability and purity, ensuring that it meets the stringent requirements for preclinical and clinical trials. Advanced synthetic methodologies have been employed to achieve high yields and minimal byproduct formation, facilitating its use in large-scale pharmaceutical applications.

The pharmacokinetic properties of 1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine have also been thoroughly examined. Studies indicate that the compound exhibits moderate oral bioavailability and a favorable half-life distribution, making it suitable for once-daily dosing regimens. Additionally, its metabolic stability has been assessed through in vitro studies using liver microsomes, revealing a robust profile that minimizes degradation under physiological conditions.

One of the most intriguing aspects of 1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine is its potential application in combination therapies. Researchers are exploring its synergistic effects when paired with other pharmacological agents targeting different neurotransmitter systems. Preliminary data suggest that such combinations may enhance therapeutic outcomes while reducing side effects associated with monotherapy treatments.

The safety profile of 1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine has been evaluated through comprehensive toxicological studies. These investigations have focused on acute and chronic toxicity endpoints, as well as potential long-term effects on organ systems. The results to date have shown that the compound is well-tolerated at therapeutic doses but may exhibit mild cardiotoxicity at higher concentrations. This information is crucial for guiding dose selection and patient monitoring in future clinical trials.

Future directions in the research of 1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine include exploring its role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperazine scaffold has shown promise in modulating acetylcholine pathways, which are dysregulated in these conditions. By leveraging structural modifications based on initial findings with this compound, scientists aim to develop more effective treatments for these debilitating diseases.

The development pipeline for 1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine is being advanced by collaborations between academic institutions and pharmaceutical companies. These partnerships aim to accelerate preclinical testing and transition into human clinical trials. Regulatory agencies are closely monitoring these developments to ensure that safety and efficacy standards are met before broader therapeutic applications are considered.

In conclusion,1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine (CAS No: 1226239-33-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique chemical properties and demonstrated biological activity make it a valuable asset in the quest for novel treatments for CNS disorders. As research continues to uncover new applications and refine synthetic methodologies,this compound is poised to play an increasingly significant role in drug development efforts worldwide.

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